molecular formula C18H12F3NOS3 B15043275 (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B15043275
M. Wt: 411.5 g/mol
InChI Key: ZIVFQGDXVIXGHL-DHDCSXOGSA-N
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Description

(5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a trifluoromethyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidinone derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, (5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their use in treating diabetes.

    Sulfonylureas: These compounds also contain sulfur and are used as antidiabetic agents.

    Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group and are used in various pharmaceutical applications.

Uniqueness

What sets (5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C18H12F3NOS3

Molecular Weight

411.5 g/mol

IUPAC Name

(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12F3NOS3/c1-25-14-7-5-11(6-8-14)9-15-16(23)22(17(24)26-15)13-4-2-3-12(10-13)18(19,20)21/h2-10H,1H3/b15-9-

InChI Key

ZIVFQGDXVIXGHL-DHDCSXOGSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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